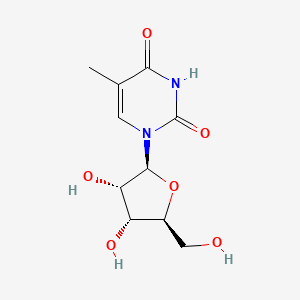

L-5-Methyluridine

Übersicht

Beschreibung

L-5-Methyluridine, also known as ribothymidine, is a pyrimidine nucleoside. It is the ribonucleoside counterpart to the deoxyribonucleoside thymidine, which lacks a hydroxyl group at the 2’ position. This compound contains a thymine base joined to a ribose pentose sugar . This compound is a white solid and is one of the most common modifications made to cellular RNA, occurring almost universally in position 54 of eukaryotic and bacterial tRNA .

Vorbereitungsmethoden

L-5-Methyluridine can be synthesized from D-glucose via 1,2-isopropylidene-α-D-ribofuranose as an intermediate . The critical intermediate 1,2-O-isopropylidene-α-D-ribofuranose is prepared from D-glucose via D-allose . The L-enantiomer of 5-methyluridine can be obtained from L-arabinose and independently from L-xylose . Industrial production methods involve the use of thermostable enzymes produced by thermophiles, such as Bacillus stearothermophilus, which can synthesize 5-methyluridine from inosine and thymine in the presence of phosphate .

Analyse Chemischer Reaktionen

L-5-Methyluridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include HCl-MeOH, H2SO4-MeOH, and AcCl-MeOH . The major products formed from these reactions include 2’,3’-didehydro-3’-deoxythymidine (d4T), which can be produced on a large scale using 5-methyluridine as a starting material .

Wissenschaftliche Forschungsanwendungen

L-5-Methyluridine has numerous scientific research applications. It is involved in the development of breast cancer, systemic lupus erythematosus, and the regulation of stress responses . The accurate identification of 5-methyluridine sites is crucial for understanding their biological functions . Additionally, 5-methyluridine is used in the prediction of RNA modification sites, which is important for studying various biological processes and disease development .

Wirkmechanismus

The mechanism of action of L-5-Methyluridine involves its modification at position U54 of tRNAs, catalyzed by the methyltransferase Trm2 . In mammals, the enzymes TRMT2A and TRMT2B are responsible for the majority of 5-methyluridine present in human RNA . These enzymes target U54 of cytosolic tRNAs, and their activity is crucial for the stability and function of tRNA molecules .

Vergleich Mit ähnlichen Verbindungen

L-5-Methyluridine is similar to other pyrimidine nucleosides, such as 5-methylcytosine and 3-methyluridine . it is unique in its occurrence in RNA and its role in stabilizing tRNA molecules . Unlike thymidine, which is found in DNA, this compound is found in RNA and plays a critical role in various cellular processes .

Biologische Aktivität

L-5-Methyluridine (m5U) is a non-canonical nucleoside that plays significant roles in RNA biology, particularly in the modification of tRNA and mRNA. This article explores the biological activity of m5U, focusing on its mechanisms of action, implications for gene expression, and potential therapeutic applications.

Overview of this compound

This compound is a methylated form of uridine found in various RNA molecules, including tRNA, rRNA, and mRNA. The methylation occurs at the 5th carbon position of the uridine base, which influences RNA structure and function. This modification is catalyzed by specific methyltransferases, such as TRMT2A in humans and Trm2 in yeast.

1. tRNA Modification and Translation

One of the primary roles of m5U is its involvement in tRNA maturation and protein synthesis. Research indicates that the presence of m5U at position U54 in tRNA enhances the stability and functionality of the tRNA molecule. It has been shown that cells deficient in m5U exhibit altered tRNA profiles and are less sensitive to translation inhibitors, suggesting that m5U is crucial for efficient ribosome translocation during protein synthesis .

Table 1: Effects of m5U on tRNA Functionality

| Modification | Effect on tRNA | Impact on Translation |

|---|---|---|

| m5U54 | Enhances stability | Increases efficiency |

| No m5U54 | Reduced stability | Decreased efficiency |

2. Gene Expression Regulation

The incorporation of m5U into mRNAs has been linked to altered gene expression profiles. Studies have demonstrated that m5U modifications can affect the stability and translation efficiency of mRNAs, impacting cellular responses to stress and other stimuli . For instance, in the presence of antibiotics like hygromycin B, cells with altered m5U levels show differential growth patterns compared to wild-type cells, indicating a regulatory role for this modification under stress conditions .

Case Study 1: Cancer Research

Recent studies have highlighted the role of m5U in cancer biology. For example, alterations in m5U modification patterns have been associated with breast cancer progression. The presence of specific methylation patterns can influence cellular proliferation and apoptosis pathways, suggesting potential targets for therapeutic intervention .

Case Study 2: Autoimmune Disorders

Research has also explored the implications of m5U in autoimmune diseases such as systemic lupus erythematosus (SLE). The modification's role in regulating immune responses indicates that it could be a biomarker for disease activity or a target for novel treatments .

Research Findings

Recent studies utilizing advanced techniques such as FICC-Seq have provided insights into the distribution and functional significance of m5U across different RNA species. These findings emphasize the importance of m5U not only in structural integrity but also in functional modulation during cellular stress responses .

Table 2: Summary of Research Findings on m5U

| Study Focus | Key Findings | Implications |

|---|---|---|

| Translation | m5U enhances ribosome translocation | Improved protein synthesis |

| Gene Expression | Alters stability and translation efficiency | Potential therapeutic target |

| Cancer Biology | Linked to breast cancer progression | Biomarker for diagnosis |

| Autoimmunity | Modulates immune responses | Target for treatment strategies |

Eigenschaften

IUPAC Name |

1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRXFEITVBNRMK-AZRUVXNYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26879-47-0 | |

| Record name | Thymine riboside, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026879470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THYMINE RIBOSIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39MC5Y8RW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.